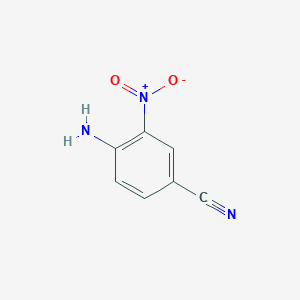

4-Amino-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHADAZIDZMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344315 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-40-4 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Nitrobenzonitrile

Established Synthetic Routes for 4-Amino-3-nitrobenzonitrile

Traditional synthesis of this compound relies on well-documented chemical reactions, often involving multiple steps that begin from readily available precursors.

A primary method for synthesizing this compound involves the nitration of protected aniline (B41778) derivatives. A common starting material is 4-acetamidobenzonitrile, which is treated with a nitrating agent under controlled conditions. prepchem.com To prevent unwanted side reactions and control the regioselectivity of the nitration, the reaction is typically performed at low temperatures. In one procedure, potassium nitrate (B79036) is added portion-wise to a solution of 4-acetamidobenzonitrile in concentrated sulfuric acid, maintaining the temperature between 5-10°C. prepchem.com Protecting the amino group as an acetamide (B32628) is crucial as it deactivates the ring slightly and directs the incoming nitro group to the position ortho to the amino group (and meta to the cyano group). Another example involves the nitration of 4-cyano-2-nitroacetanilide, which can produce yields as high as 95%. smolecule.com

Table 1: Nitration Conditions for Aniline Derivatives

| Starting Material | Nitrating Agent | Solvent/Acid | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Acetamidobenzonitrile | Potassium Nitrate | Concentrated Sulfuric Acid | 5-10°C | Not specified directly for this step | prepchem.com |

| 4-Cyano-2-nitroacetanilide | Not specified | Not specified | Controlled | Up to 95% | smolecule.com |

| 4-Amino-3-bromobenzonitrile (with protecting group) | Nitric Acid/Sulfuric Acid | Acetic Anhydride (B1165640) | 5-10°C | 60-65% (after hydrolysis) |

The nitration of acetylated aniline derivatives does not directly yield this compound. The acetyl protecting group must be removed in a subsequent hydrolysis step. This is commonly achieved by refluxing the nitrated intermediate with an acid. prepchem.com For instance, after the nitration of 4-acetamidobenzonitrile and isolation of the crystalline intermediate, the product is suspended in 4N hydrochloric acid and refluxed for approximately two hours. prepchem.com Upon cooling, the hydrolyzed product, this compound, crystallizes and can be collected by filtration. prepchem.com This deprotection step is essential to regenerate the free amino group.

The cyano group can be introduced onto the aromatic ring using cyanide salts, often catalyzed by copper. One documented method for producing this compound involves the reaction of 4-bromo-2-nitroaniline (B116644) with cuprous cyanide (CuCN). smolecule.com This reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) under reflux conditions, achieving a yield of around 39%. smolecule.com This type of reaction, known as a Rosenmund-von Braun reaction, is a classic method for converting aryl halides to aryl nitriles. Similar applications of cuprous cyanide are used to synthesize related benzonitriles, highlighting its utility in forming the C-CN bond. google.comnih.gov

Table 2: Synthesis Using Cuprous Cyanide

| Starting Material | Reagent | Solvent | Condition | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-nitroaniline | Cuprous Cyanide (CuCN) | N,N-dimethylformamide (DMF) | Reflux | ~39% | smolecule.com |

Nucleophilic aromatic substitution (SNAr) is a key strategy for preparing precursors to this compound. This approach often involves the displacement of a halide by a nucleophile on an activated aromatic ring. For example, 4-fluoro-3-nitrobenzonitrile (B23716) can be synthesized from 4-chloro-3-nitrobenzonitrile (B1361363) by reacting it with anhydrous potassium fluoride (B91410) in dimethyl sulfoxide (B87167) (DMSO). publish.csiro.au The resulting fluoro-compound is highly activated towards further nucleophilic substitution, where the fluorine atom can be readily displaced by ammonia (B1221849) or other amines to yield the corresponding 4-amino derivatives. publish.csiro.au The electron-withdrawing nitro and cyano groups are essential for activating the ring toward this type of substitution. Another advanced method is Vicarious Nucleophilic Substitution (VNS), which allows for the direct C-H functionalization of nitroarenes, providing a pathway to introduce substituents onto the ring. cardiff.ac.uk

The nitrile group of this compound and its derivatives can be chemically transformed to other functional groups. The Pinner reaction is a classic method that converts nitriles into imino esters (also known as Pinner salts) by treating them with an alcohol and a strong acid like hydrogen chloride. organic-chemistry.orgwikipedia.org These Pinner salts are versatile intermediates that can be further reacted with various nucleophiles. For instance, a modified Pinner reaction has been used to convert cyano-substituted benzamides into amidines. clockss.org In this procedure, a suspension of the nitrile is cooled to 0°C in absolute ethanol (B145695) and saturated with dry HCl gas. clockss.org The mixture is then stirred until the cyano peak disappears from the IR spectrum, indicating the formation of the intermediate, which can then be converted to the final amidine product. clockss.org This demonstrates a key chemical transformation available for the nitrile functionality within this class of compounds.

Nucleophilic Displacement Approaches for this compound Precursors

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry aims to improve efficiency, safety, and yield, leading to the development of advanced strategies for synthesizing compounds like this compound. One such approach is the direct amination of aromatic nitro compounds, which can provide a more direct route compared to traditional multi-step sequences involving protection and deprotection. googleapis.com For example, processes using O-alkylhydroxylamines in the presence of a base have been developed for the direct amination of nitroaromatics, offering a one-step method to produce nitroaniline derivatives. googleapis.com Furthermore, optimization of reaction conditions, such as the use of continuous flow reactors, can improve the safety and efficiency of potentially hazardous reactions like nitration. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also being developed for related structures to reduce waste and simplify procedures. clockss.org These advanced strategies represent the ongoing efforts to make the production of important chemical intermediates more sustainable and economically viable.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is a nuanced area of organic chemistry focused on controlling the three-dimensional arrangement of atoms. This is often achieved by incorporating a chiral auxiliary, a temporary stereogenic unit that biases the stereochemical outcome of subsequent reactions. wikipedia.org

General strategies for achieving stereoselectivity in derivatives could involve:

Reaction at the Amino Group : The primary amino group can be reacted with a chiral auxiliary, such as a derivative of an oxazolidinone or a chiral acid like mandelic acid. wikipedia.org This newly formed chiral center can then direct subsequent reactions, for example, an alkylation at a different position, in a stereoselective manner.

Asymmetric Reactions on Derivatives : A prochiral derivative of this compound could be subjected to an asymmetric reaction. For instance, if the nitrile group were reduced to a primary amine and the original amino group protected, a subsequent reaction with a chiral catalyst could introduce a new stereocenter with high enantioselectivity. organic-chemistry.org

Use of Chiral Reagents : Reagents like Ellman's chiral tert-butanesulfinamide are highly effective for the preparation of chiral amines and could be employed to create derivatives with multiple stereogenic centers. osi.lv

While specific, documented examples of stereoselective synthesis starting directly from this compound are not abundant in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries and catalysts provide a clear framework for how such derivatives could be prepared. wikipedia.orgsfu.casigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of aminobenzonitriles is no exception. Green approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green chemistry strategies applicable to aminobenzonitrile synthesis include:

Use of Ionic Liquids : Ionic liquids can serve as recyclable solvents and catalysts, reducing the need for volatile organic compounds (VOCs). researchgate.net

Solvent-Free Synthesis : Performing reactions without a solvent, where possible, is a core principle of green chemistry. The Strecker synthesis of α-aminonitriles, for example, can be conducted under solvent-free conditions, yielding products rapidly and often in quantitative amounts. organic-chemistry.org For the synthesis of related quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, reactions using carbon dioxide can be performed efficiently in water or under solvent-free conditions, representing a significant green advancement. thieme-connect.comresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds from aminobenzonitrile precursors, such as 3-aminobenzo[b]thiophenes and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. rsc.orgthieme-connect.com

One specific green protocol has been developed for the synthesis of the isomeric 2-amino-3-nitrobenzonitriles, which utilizes a basic ionic liquid as a recyclable catalyst in ethanol. Although for a different isomer, this methodology highlights the potential for applying similar green catalyst systems to the synthesis of this compound.

Reactivity and Derivatization of this compound

The unique arrangement of the amino, nitro, and nitrile functional groups on the benzene (B151609) ring imparts a versatile reactivity profile to this compound, making it a valuable building block in organic synthesis. smolecule.com

Chemical Transformations Involving the Amino Group

The primary amino group is a key site for functionalization, allowing for the introduction of a wide array of substituents.

Diazotization and Sandmeyer Reactions : The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com This diazonium intermediate is highly versatile and can be subsequently replaced by various functional groups through copper(I)-catalyzed Sandmeyer reactions. vaia.comorganic-chemistry.org This provides a pathway to synthesize derivatives such as 4-halo-3-nitrobenzonitriles or to introduce other groups not easily accessible by direct substitution. A one-pot method for the bromination of nitroarenes involves an initial reduction followed by a Sandmeyer reaction. rsc.org

Acylation and Alkylation : The amino group readily undergoes acylation with acylating agents to form amides. For instance, reaction with acetic anhydride would yield 4-acetamido-3-nitrobenzonitrile. This transformation is not only a means of derivatization but also a common strategy to protect the amino group during other reactions. Alkylation of the amino group, for example with benzyl (B1604629) halides, can produce N-substituted derivatives like 3-(benzylamino)-4-nitrobenzonitrile. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl diazonium salt | masterorganicchemistry.com |

| Sandmeyer Reaction (Bromination) | Aryl diazonium salt, CuBr | 4-Bromo-3-nitrobenzonitrile (B1276805) | organic-chemistry.org |

| Acylation | Acetic Anhydride | 4-Acetamido-3-nitrobenzonitrile | thieme-connect.com |

Chemical Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily transformed, most commonly through reduction.

Reduction to an Amino Group : The selective reduction of the nitro group is a key transformation. Catalytic hydrogenation using palladium on activated carbon (Pd/C) under a hydrogen atmosphere is highly effective, producing 3,4-diaminobenzonitrile (B14204) in yields reported to be as high as 90%. smolecule.com Other reducing agents, such as tin(II) chloride (SnCl₂·2H₂O), are also known to selectively reduce aromatic nitro groups in the presence of sensitive functionalities like nitriles. echemi.com

| Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|

| H₂, Pd/C | 3,4-Diaminobenzonitrile | Up to 90% | smolecule.com |

| SnCl₂·2H₂O, Ethanol, 70 °C | 3,4-Diaminobenzonitrile | Good | echemi.com |

Reactions of the Nitrile Group of this compound

The nitrile group can be converted into several other important functional groups.

Hydrolysis to Carboxylic Acid : The nitrile group can be hydrolyzed to a carboxylic acid. This is typically achieved by heating under reflux with an aqueous acid, such as sulfuric acid or hydrochloric acid. smolecule.comvaia.com The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid, ultimately yielding 4-amino-3-nitrobenzoic acid. thieme-connect.com

[3+2] Cycloaddition to form Tetrazoles : The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. thieme-connect.com This transformation is often catalyzed by a Lewis acid (e.g., zinc bromide) or various metal salts (e.g., silver nitrate, copper sulfate) and provides a direct route to 5-substituted-1H-tetrazoles, which are important pharmacophores and carboxylic acid surrogates. researchgate.netthieme-connect.comsciforum.netmdpi.com The reaction of 4-acetamido-3-nitrobenzonitrile with sodium azide (B81097) has been shown to produce the corresponding tetrazole in high yield. thieme-connect.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring of this compound

The substitution pattern on the aromatic ring is governed by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution : The regioselectivity of electrophilic substitution is primarily dictated by the powerful activating and ortho-, para-directing effect of the amino group. The nitro and nitrile groups are both deactivating and meta-directing. The positions open for substitution are C5 and C6. The C5 position is ortho to the activating amino group and meta to both deactivating groups, making it the most electron-rich and sterically accessible site for electrophilic attack. The C6 position is meta to the amino group and ortho to the nitrile group. Therefore, electrophilic substitution, such as halogenation (e.g., bromination), is strongly predicted to occur at the C5 position. For example, the related compound 4-amino-3-bromo-5-nitrobenzonitrile (B35978) is a known derivative, suggesting substitution at C5 is feasible.

Nucleophilic Aromatic Substitution (SNAr) : The parent compound, this compound, does not have a suitable leaving group for a typical SNAr reaction. However, if a good leaving group like a halogen were present on the ring (e.g., in 4-fluoro-3-nitrobenzonitrile), the ring would be activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and nitrile groups. acs.org In such analogues, a nucleophile would readily displace the leaving group.

Interaction of this compound with Palladium Catalysts

The interaction of this compound with palladium catalysts is most prominently observed in the selective reduction of its nitro group. This transformation is a crucial step in the synthesis of various derivatives, particularly those with applications in medicinal chemistry and materials science. The primary product of this reduction is 3,4-diaminobenzonitrile, a key intermediate for the synthesis of benzimidazoles and other heterocyclic systems.

Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenation of the nitro group in this compound and its analogues. mdpi.com The reaction is typically carried out under a hydrogen atmosphere, with the catalyst facilitating the addition of hydrogen across the nitro group to form the corresponding amine. The general mechanism for the catalytic hydrogenation of nitroarenes over a palladium surface involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro group. masterorganicchemistry.com The process is initiated by the oxidative addition of hydrogen to the palladium surface, forming palladium hydride species that are key to the reduction process. masterorganicchemistry.com

The efficiency and selectivity of the palladium-catalyzed reduction can be influenced by various factors, including the choice of solvent, reaction temperature, and hydrogen pressure. For instance, in the reduction of related nitrobenzonitriles, solvents like methanol (B129727) are often used, and the reaction can proceed to completion within a few hours under controlled conditions. mdpi.com Microwave-assisted synthesis has also been shown to accelerate the reduction of nitrobenzonitriles using a Pd/C catalyst and a hydrogen donor like ammonium (B1175870) formate, significantly reducing reaction times.

Recent advancements in catalysis have introduced novel palladium-based systems for nitroarene reduction. These include palladium nanoparticles supported on various materials, such as fumed silica (B1680970) and hydrochar-based composites, which have demonstrated high efficiency and reusability. mdpi.commdpi.com For example, a hydroquinone-based palladium complex has been shown to be an effective catalyst for the room-temperature reduction of nitroarenes in water, highlighting a move towards greener and more sustainable synthetic methods. rsc.org

Beyond simple reduction, palladium catalysts also play a role in cross-coupling reactions of benzonitrile (B105546) derivatives. While direct cross-coupling on this compound is less common, related compounds undergo reactions such as the Buchwald-Hartwig amination and Sonogashira coupling. For instance, 4-bromo-3-nitrobenzonitrile can be coupled with amines using a palladium acetate (B1210297) catalyst and a suitable ligand like Xantphos. This suggests that with appropriate protection or activation, the amino group of this compound or its derivatives could potentially participate in palladium-catalyzed C-N bond-forming reactions. Similarly, Sonogashira coupling of related bromo- or iodo-benzonitriles with terminal alkynes, catalyzed by palladium complexes, provides a route to aryl alkynes, which are valuable synthetic intermediates. gold-chemistry.org

Analogues and Derivatives of this compound in Organic Synthesis

The structural framework of this compound serves as a template for the design and synthesis of a wide array of analogues and derivatives with tailored properties for applications in organic synthesis and medicinal chemistry.

Design and Synthesis of Novel this compound Derivatives

The design of novel derivatives often involves the modification or functionalization of the amino, nitro, or nitrile groups, or the introduction of additional substituents onto the benzene ring. A primary synthetic strategy involves the reduction of the nitro group to an amine, followed by further reactions to construct heterocyclic systems. For example, the reduction of this compound yields 3,4-diaminobenzonitrile, which can then be condensed with various electrophiles to form substituted benzimidazoles. This approach has been utilized in the synthesis of potential antiviral agents.

Another strategy involves the use of related starting materials, such as 4-fluoro-3-nitrobenzonitrile, where the fluorine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of substituents at the 4-position. For instance, reaction with anilines can yield N-aryl derivatives, which can then be further transformed. The resulting diarylamine can undergo reduction of the nitro group, followed by cyclization to afford complex heterocyclic structures.

The synthesis of 4-aminoquinoline (B48711) derivatives, a class of compounds with significant biological activity, can be inspired by the reactivity of 2-aminobenzonitrile (B23959) derivatives. Base-promoted reactions of 2-aminobenzonitriles with ynones can lead to the formation of polysubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk While this specific reaction starts with a 2-aminobenzonitrile, the principles can be applied to the design of synthetic routes starting from derivatives of this compound.

The table below showcases examples of derivatives synthesized from analogues of this compound.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro and nitrile groups dictates the molecule's behavior in various chemical transformations.

The position of the nitro group relative to the amino and nitrile groups is a key determinant of reactivity. In this compound, the nitro group is ortho to the amino group and meta to the nitrile group. This arrangement activates the ring towards certain reactions. For instance, the presence of the electron-withdrawing nitro and cyano groups facilitates nucleophilic aromatic substitution on related halo-benzonitriles.

Comparison with isomers reveals important structure-reactivity trends. For example, in 4-nitrobenzonitrile (B1214597), the nitro group is para to the nitrile group, leading to different electronic effects and reactivity compared to the 3-nitro isomer. The absence of the amino group in analogues like 4-bromo-3-nitrobenzonitrile alters the electronic nature of the ring, making it more susceptible to nucleophilic attack at the position of the bromine atom.

The introduction of additional substituents further modulates the reactivity. Halogen atoms, for example, can serve as handles for cross-coupling reactions. The presence of a bromine atom in analogues like 4-amino-3-bromo-5-nitrobenzonitrile enhances electrophilicity and enables cross-coupling reactions. mdpi.com The nature of the halogen also matters, with fluorine being a good leaving group in SNAr reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on related substituted benzonitriles and other aromatic compounds provide a framework for understanding how physicochemical properties, such as hydrophobicity (logP) and electronic parameters, influence reactivity and biological activity. nih.govmdpi.comijpsr.com While specific QSAR models for the synthetic reactivity of this compound analogues are not widely reported, the general principles suggest that modifications affecting the electron density of the aromatic ring and the steric environment around the reactive sites will have a predictable impact on reaction outcomes.

The following table summarizes the impact of structural modifications on the reactivity of this compound analogues.

Advanced Spectroscopic and Computational Investigations of 4 Amino 3 Nitrobenzonitrile

Theoretical and Computational Studies on 4-Amino-3-nitrobenzonitrile

Theoretical and computational chemistry offers powerful tools to investigate the molecular characteristics of this compound. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations have been employed to predict its geometry, electronic structure, and spectral properties.

Density Functional Theory (DFT) has been a primary method for studying this compound. Specifically, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set has been utilized to optimize the molecule's geometry and explore its electronic structures. worldwidejournals.com These calculations have been instrumental in understanding the role of the nitro group in influencing the geometries, electronic properties, and spectral characteristics of the molecule. worldwidejournals.com

Studies have shown that the optimized bond lengths calculated by DFT methods, such as the C2-C3 and C4-C5 bonds being 1.38 Å and 1.42 Å respectively at the B3LYP/6-311G(d,p) level, are in good agreement with those obtained from HF calculations. worldwidejournals.com DFT calculations have also been used to determine the polarizabilities and hyperpolarizabilities of the molecule. For instance, the isotropic polarizability of this compound has been calculated to be 74.73 a.u. worldwidejournals.com

Furthermore, DFT has been used to analyze the vibrational spectra of related benzonitrile (B105546) compounds. For example, in studies of 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile, DFT-B3LYP gradient calculations with standard 6-31G, high level 6-311++G , and cc-pVDZ basis sets have shown good agreement with experimental vibrational frequencies. nih.govresearchgate.net Similar approaches have been applied to 4-bromo benzonitrile using the B3LYP/6-311+G basis set. nih.gov These comparative studies on substituted benzonitriles provide a framework for interpreting the vibrational characteristics of this compound. nih.govresearchgate.net The performance of various DFT methods, including B3LYP, X3LYP, and M06-2X, has been tested on the vibrational wavenumbers of this compound in its monomer, dimer, and tetramer forms.

Table 1: Selected Optimized Bond Lengths of this compound using DFT (B3LYP/6-311G(d,p)) and HF (HF/6-311G(d,p))

| Bond | DFT (Å) | HF (Å) |

| C2-C3 | 1.38 | Matched |

| C4-C5 | 1.42 | Matched |

| Data from quantum chemical calculations. worldwidejournals.com |

Ab initio Hartree-Fock (HF) calculations have been conducted in conjunction with DFT to study the geometries and electronic structures of this compound. worldwidejournals.com The results from HF calculations, particularly concerning optimized bond lengths, have shown good agreement with those from DFT methods, providing a consistent theoretical description of the molecule's structure. worldwidejournals.com For instance, the optimized bond lengths of the C2-C3 and C4-C5 atoms were found to be well-matched between HF/6-311G(d,p) and B3LYP/6-311G(d,p) calculations. worldwidejournals.com

In broader studies of related benzonitriles, such as 2-fluoro-6-methoxybenzonitrile (B1332107) and 4-chloro-3-nitrobenzonitrile (B1361363), ab initio HF methods have been used alongside DFT to calculate geometrical parameters and vibrational wavenumbers. These studies serve as a reference for the application of HF methods to understand the properties of substituted benzonitriles like this compound.

Time-Dependent Density Functional Theory (TDDFT) has been employed to investigate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. worldwidejournals.com These calculations help in assigning the electronic transitions observed in the spectrum. The absorption bands are generally assigned to π→π* transitions. worldwidejournals.com

TDDFT calculations have indicated that the three lowest energy excited states of this compound are a result of photoinduced electron transfer processes. worldwidejournals.com This is a key finding for its potential application in dye-sensitized solar cells, where the interfacial electron transfer from the excited dye to a semiconductor's conduction band is a critical step. worldwidejournals.com The HOMO-LUMO gap for this compound in a vacuum has been calculated to be 5.56 eV. worldwidejournals.com

It has been noted that TDDFT calculations performed in a vacuum and in a solvent show a red-shift in the absorption spectra, with the shift being more significant in the solvent. worldwidejournals.com While discrepancies can exist between calculated and experimental spectra, TDDFT is valuable for describing the spectral features, including lineshape and relative strength. worldwidejournals.com

The molecular structure of this compound has been analyzed in detail, including simulations of its crystal unit cell in dimer and tetramer forms. Studies have examined various dimer and a tetramer form to understand the intermolecular interactions that stabilize the crystal lattice. The flexibility of the -NO2 group has been noted to be slightly greater than the N3-H group in natural nucleobases, which, along with a higher dipole moment in its base pairs, could influence interactions in biological systems.

Quantum chemical studies on a variety of substituted benzonitriles provide valuable comparative data for understanding this compound. These studies often involve a combination of experimental techniques like FTIR and FT-Raman spectroscopy with theoretical calculations (DFT and ab initio HF) to perform complete vibrational assignments. nih.govresearchgate.net

For example, studies on 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile have analyzed the effect of different substituents on the benzonitrile moiety. nih.govresearchgate.net Similar comprehensive studies have been carried out for 4-bromo benzonitrile, 2-fluoro-6-methoxybenzonitrile, and 4-chloro-3-nitrobenzonitrile, investigating vibrational frequencies, molecular stability, bond strength (via Natural Bond Orbital analysis), and charge distribution (via electrostatic potential maps). nih.gov These analyses of related molecules help in building a more complete picture of the structure-property relationships in substituted benzonitriles.

Molecular Dynamics Simulations and Conformational Analysis for this compound

Advanced Spectroscopic Characterization of this compound

Experimental spectroscopic techniques provide the ground truth for validating computational models and offer direct insights into the molecular structure and properties of this compound.

Spectroscopic data for this compound is available from various sources. FT-IR and FT-Raman spectra have been recorded and are crucial for identifying the functional groups present in the molecule. nih.gov For instance, the nitrile group (C≡N) and the nitro group (NO2) have characteristic vibrational frequencies. In a related compound, 4-amino-3-methyl-5-nitrobenzonitrile, the nitrile peak is observed near 2240 cm⁻¹ and the nitro peak near 1520 cm⁻¹. The vibrational spectra of this compound have been analyzed by comparing experimental data with theoretical calculations, allowing for a detailed assignment of the observed bands.

Table 2: Spectroscopic Data for this compound

| Technique | Instrument | Source of Spectrum |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. |

| FTIR | Bruker Tensor 27 FT-IR (KBr) | Bio-Rad Laboratories, Inc. |

| ATR-IR | Bruker Tensor 27 FT-IR (DuraSamplIR II) | Bio-Rad Laboratories, Inc. |

| Data sourced from PubChem. nih.gov |

Infrared (IR) and Raman Spectroscopy of this compound

The vibrational properties of this compound (4A-3NBN) have been investigated through experimental and computational methods. nih.govtandfonline.com The analysis of its Infrared (IR) and Raman spectra provides critical insights into the molecular structure and bonding. tandfonline.com While detailed experimental spectra for 4A-3NBN were not extensively reported in some earlier literature, recent studies have performed in-depth vibrational analysis. tandfonline.com

Computational studies using Density Functional Theory (DFT) methods, such as B3LYP, X3LYP, and M06-2X, have been employed to calculate the vibrational wavenumbers for the monomer, dimer, and tetramer forms of 4A-3NBN. nih.govtandfonline.com These theoretical calculations are crucial for the precise assignment of the observed experimental IR and Raman bands. nih.gov The assignments are often based on the most stable optimized structures, such as a specific dimer form or a tetramer form, which is believed to represent the unit cell in the crystal lattice. nih.govresearchgate.net The use of scaling procedures is common to correct the calculated wavenumbers and improve the agreement with experimental data. nih.govtandfonline.com

A comparison of the experimental FT-IR and FT-Raman spectra with scaled theoretical spectra allows for a detailed assignment of the fundamental vibrational modes. nih.govfigshare.com Key vibrational modes for benzonitrile and its derivatives typically include the C≡N stretching, NH₂ stretching and scissoring, NO₂ symmetric and asymmetric stretching, and various benzene (B151609) ring vibrations.

Table 1: Selected Vibrational Wavenumbers (cm⁻¹) for this compound This table is a representative compilation based on typical vibrational frequencies for the functional groups present in the molecule. Precise experimental and calculated values can be found in the cited literature.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

|---|---|---|

| NH₂ Asymmetric Stretch | 3400-3500 | nih.gov |

| NH₂ Symmetric Stretch | 3300-3400 | nih.gov |

| C-H Aromatic Stretch | 3000-3100 | nih.gov |

| C≡N Stretch | 2220-2240 | nih.gov |

| NH₂ Scissoring | 1600-1650 | nih.gov |

| C=C Aromatic Stretch | 1400-1600 | nih.gov |

| NO₂ Asymmetric Stretch | 1500-1550 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In one study, this compound was used as a starting material for the synthesis of new benzimidazole (B57391) amidoxime (B1450833) derivatives. turkjps.org The structures of these complex derivatives were confirmed using a suite of NMR techniques, including ¹H NMR, ¹³C NMR, COSY, and NOESY. turkjps.org For instance, the hydrogenation of a precursor derived from this compound yielded 3-amino-4-(phenylamino)benzonitrile. turkjps.org The ¹H NMR spectrum of this derivative in DMSO-d₆ showed a singlet for the -NH₂ protons at 5.21 ppm and a series of multiplets for the aromatic protons between 6.86 and 7.47 ppm. turkjps.org The ¹³C NMR spectrum displayed signals corresponding to the aromatic carbons and the nitrile carbon. turkjps.org Due to the presence of tautomeric forms in some benzimidazole compounds, proton and carbon signals can sometimes appear as broad peaks. turkjps.org

In another example, the synthesis of 4-isopropylamino-3-nitrobenzonitrile, a direct derivative, was reported. researchgate.net While the study focused on crystallography, NMR would be a standard method for its characterization. The proton NMR spectrum would be expected to show signals for the amine proton, the isopropyl group (a septet and a doublet), and the three aromatic protons.

Table 2: Representative ¹H NMR Data for a this compound Derivative Data for 3-Amino-4-(phenylamino)benzonitrile in DMSO-d₆.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|

| 5.21 | s | -NH₂ | turkjps.org |

| 6.86-6.90 | m | 2H, Aromatic | turkjps.org |

| 6.97-7.01 | m | 3H, Aromatic | turkjps.org |

| 7.06 | d | 1H, Aromatic | turkjps.org |

| 7.24 | t | 2H, Aromatic | turkjps.org |

Mass Spectrometry (MS) of this compound Derivatives

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of compounds. For derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a common analytical technique.

In the synthesis of benzimidazole amidoxime derivatives from this compound, LC-MS (ESI+) was used to confirm the mass of the synthesized products. turkjps.org For example, a benzimidazole derivative (compound 25 in the study) showed a molecular ion peak [M+H]⁺ at m/z 310.48, confirming its molecular weight. turkjps.org Similarly, another derivative (compound 21 ) exhibited its [M+H]⁺ peak at m/z 325.43. turkjps.org This data is crucial for verifying that the desired chemical transformation has occurred and for confirming the identity of the final product. turkjps.org While GC-MS data for the parent this compound is available in databases, showing a molecular ion peak at m/z 163, the focus on derivatives highlights its utility as a synthetic building block. nih.gov

Crystallographic Investigations of this compound and Related Compounds

Simulation of Crystal Unit Cell for this compound

The crystal structure of this compound has been analyzed using computational simulation techniques. nih.govtandfonline.com Direct single-crystal X-ray diffraction data can be complemented by theoretical modeling, which helps in understanding the intermolecular forces that dictate the crystal packing. DFT methods are used to simulate the crystal unit cell, often by optimizing the geometry of molecular clusters that represent the repeating unit in the solid state. researchgate.netresearchgate.net For this compound, the crystal unit cell has been simulated using a tetramer form. nih.govtandfonline.comtandfonline.com The performance of different DFT functionals, including B3LYP, X3LYP, and M06-2X, has been tested to find the best agreement between simulated and experimental properties, such as vibrational spectra. nih.govtandfonline.com The tetramer calculated by the M06-2X method is suggested to be the expected unit cell that forms the crystal network. nih.govresearchgate.net

Dimer and Tetramer Forms in Crystal Structures of this compound

In the absence of a definitive single-crystal X-ray structure in some studies, computational analysis of dimer and tetramer forms provides valuable insights into the probable packing arrangements and intermolecular interactions. nih.govresearchgate.net For this compound, eight different dimer forms and a tetramer form have been simulated to understand its molecular structure and interactions in the solid state. nih.govtandfonline.comtandfonline.com The stability of these different dimeric and tetrameric arrangements is evaluated based on their calculated energies. figshare.com These simulations are essential for assigning the observed IR and Raman bands, as the vibrational frequencies are sensitive to intermolecular interactions present in the crystal. nih.gov The analysis of these forms helps to identify the specific hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. figshare.com

Intermolecular Interactions and Crystal Packing in Related Nitrated Benzonitriles

The study of related nitrated benzonitriles reveals common patterns in crystal packing driven by intermolecular interactions.

In the crystal structure of 4-isopropylamino-3-nitrobenzonitrile , a derivative of 4A-3NBN, the nitro group is nearly coplanar with the aromatic ring. researchgate.net An intramolecular N-H···O hydrogen bond is formed between the amine hydrogen and an oxygen atom of the nitro group. researchgate.net In the crystal lattice, molecules are linked by weak intermolecular C-H···O and C-H···N hydrogen bonds. researchgate.net Additionally, weak aromatic ring π–π stacking interactions, with a minimum ring centroid separation of 3.984 Å, further stabilize the packing. researchgate.net

Similarly, for 4-chloro-3-nitrobenzonitrile , the crystal structure is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds. sigmaaldrich.com A π-π contact between the benzene rings with a centroid-centroid distance of 3.912 Å is also observed. researchgate.net

These examples show that the crystal packing of nitrated benzonitriles is often governed by a combination of hydrogen bonding (both strong and weak) and π–π stacking interactions. researchgate.netresearchgate.net The specific substituents on the benzene ring modulate the strength and geometry of these interactions, leading to different packing motifs. stthomas.edu

Applications and Advanced Research Directions for 4 Amino 3 Nitrobenzonitrile

Medicinal Chemistry and Pharmaceutical Applications of 4-Amino-3-nitrobenzonitrile

The strategic placement of reactive groups on the benzene (B151609) ring of this compound allows for its use as a foundational scaffold in the development of new therapeutic agents.

This compound is a commercially available starting material for the synthesis of more complex pharmaceutical intermediates. turkjps.orgnih.gov A key transformation is its reduction to 3,4-diaminobenzonitrile (B14204). This reaction is typically achieved through catalytic hydrogenation using palladium on activated carbon (Pd/C) in the presence of hydrogen gas, with reported yields of up to 90%. smolecule.com The resulting diamine is a versatile intermediate for constructing heterocyclic systems, which are prevalent in many drug structures.

The amino and nitro groups on the this compound ring are reactive sites that can be chemically modified to introduce a wide range of substituents, leading to a diverse library of derivative molecules. smolecule.com For example, the amino group can undergo nucleophilic substitution reactions, while the nitro group can be reduced to an amine, providing another point for functionalization. smolecule.com This adaptability makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Researchers have proposed the use of this compound in the design of novel antiviral modified nucleosides. tandfonline.comnih.gov The concept involves creating base pairs between this compound and natural nucleobases like uracil, thymine, and cytosine. tandfonline.comnih.gov Theoretical studies have shown that the nitro group of this compound offers slightly more flexibility than the corresponding group in natural nucleobases. tandfonline.comnih.gov This, combined with a significantly higher dipole moment in the resulting base pairs, could potentially disrupt the formation of the DNA or RNA helix, a key process in viral replication. tandfonline.comnih.gov

Specifically, several new mutagenic modified nucleosides incorporating this compound and its isomer, 3-amino-2-nitrobenzonitrile, have been proposed as potential antiviral prodrugs. tandfonline.comnih.gov The presence of a cyano (CN) group is a notable feature in some antiviral agents, as it can fit into lipophilic pockets of viral enzymes like RNA polymerase. tandfonline.com This has been observed in the context of the COVID-19 coronavirus. tandfonline.com

This compound is a key starting material in the multi-step synthesis of benzimidazole (B57391) amidoxime (B1450833) derivatives. turkjps.orgnih.gov The synthesis begins with the nucleophilic displacement of the chloro group of 4-chloro-3-nitrobenzonitrile (B1361363) with various amines to produce N-substituted-4-amino-3-nitrobenzonitriles. turkjps.orgnih.gov The commercially available this compound can also be used directly. turkjps.orgnih.gov

The subsequent steps involve the palladium-catalyzed hydrogenation of the nitro group to an amino group, yielding N-substituted-3,4-diaminobenzonitriles. turkjps.orgnih.gov These diamines are then condensed with arylaldehyde sodium bisulfite adducts to form benzimidazole carbonitriles. turkjps.orgnih.gov Finally, the nitrile group of the benzimidazole carbonitriles is converted into an N-hydroxy benzamidine (B55565) (amidoxime) by reacting it with hydroxylamine (B1172632) hydrochloride and a base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). turkjps.orgnih.gov These benzimidazole amidoximes are being investigated for their potential as prodrugs to improve the bioavailability of potent amidine derivatives. researchgate.net

Table 1: Synthesis of Benzimidazole Amidoxime Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1 | 4-chloro-3-nitrobenzonitrile, Amine | N-substituted-4-amino-3-nitrobenzonitrile |

| 2 | N-substituted-4-amino-3-nitrobenzonitrile, H₂, Pd/C | N-substituted-3,4-diaminobenzonitrile |

| 3 | N-substituted-3,4-diaminobenzonitrile, Arylaldehyde sodium bisulfite adduct | Benzimidazole carbonitrile |

A series of 2'-aryl-substituted-1H,1'H-[2,5']bisbenzimidazolyl-5-carboxamidines have been synthesized in a six-step process that originates from this compound. nih.gov These compounds have been evaluated for their in vitro antiparasitic activity against various pathogens, including Trypanosoma brucei rhodesiense, Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi. nih.gov Additionally, their antifungal activity against Candida albicans and Candida krusei has been assessed. nih.gov Several of the synthesized compounds demonstrated promising activity against T. b. rhodesiense, P. falciparum, and C. albicans, with some showing superior activity against P. falciparum when compared to the standard drug chloroquine. nih.gov

The biological activity of this compound and its derivatives has been a subject of research. smolecule.com The compound itself has been studied for its potential biological effects, with its structural features suggesting possible interactions with biological targets. smolecule.com Derivatives of this compound have shown significant anticancer and antimicrobial properties in some studies. The electron-withdrawing nitro group and the electron-donating amino group influence the molecule's electronic properties, which in turn can affect its interactions with biological macromolecules. smolecule.com

Computational studies have explored the interaction of this compound with nucleobases, suggesting that its incorporation into modified nucleosides could disrupt nucleic acid structures. tandfonline.com The higher dipole moment of base pairs containing this compound compared to natural Watson-Crick pairs is a key finding from these theoretical explorations. tandfonline.com

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. oncodesign-services.comgardp.org For derivatives of this compound, SAR studies aim to identify which structural features are crucial for their desired biological effects, such as antiparasitic or antimicrobial activity. nih.govgardp.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-diaminobenzonitrile |

| 4-chloro-3-nitrobenzonitrile |

| N-substituted-4-amino-3-nitrobenzonitrile |

| N-substituted-3,4-diaminobenzonitrile |

| Benzimidazole carbonitrile |

| Benzimidazole amidoxime |

| 2'-aryl-substituted-1H,1'H-[2,5']bisbenzimidazolyl-5-carboxamidine |

| Uracil |

| Thymine |

| Cytosine |

| 3-amino-2-nitrobenzonitrile |

| Hydroxylamine hydrochloride |

| Potassium tert-butoxide |

| Dimethyl sulfoxide (DMSO) |

| Palladium on activated carbon (Pd/C) |

| Chloroquine |

| Trypanosoma brucei rhodesiense |

| Plasmodium falciparum |

| Leishmania donovani |

| Trypanosoma cruzi |

| Candida albicans |

Prodrug Strategies Involving this compound

The unique structure of this compound (4A-3NBN) has led to its investigation in the field of medicinal chemistry, specifically in the design of novel prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. Research has explored using 4A-3NBN as a component of modified nucleosides intended to act as antiviral agents. tandfonline.comresearchgate.net

The core concept of this strategy involves creating base pairs between 4A-3NBN and natural nucleobases like uracil, thymine, and cytosine. tandfonline.comresearchgate.net Theoretical studies, using methods such as Density Functional Theory (DFT), have optimized the structures of these potential base pairs. tandfonline.com Findings suggest that the nitro group (-NO2) of 4A-3NBN offers slightly greater flexibility compared to the corresponding group in natural nucleobases. tandfonline.com This increased flexibility, combined with a significantly higher dipole moment in the 4A-3NBN pairs, is hypothesized to facilitate the disruption of DNA or RNA helix formation, which is a key mechanism for antiviral action. tandfonline.com

Based on these computational findings, researchers have proposed new mutagenic modified nucleosides incorporating 4A-3NBN and its isomer, 3-amino-2-nitrobenzonitrile, as potential antiviral prodrugs. tandfonline.comresearchgate.net The interaction energies of these proposed pairs have been calculated and compared to the natural Watson-Crick (WC) pairs to evaluate their potential for biological disruption. tandfonline.com

| Base Pair | Interaction Energy (kcal/mol) | Comparison to Natural Pair |

| 4A-3NBN with Uracil | Calculated | The interaction energy is compared to the natural Adenine-Uracil pair to assess its potential for disrupting RNA replication. tandfonline.com |

| 4A-3NBN with Thymine | Calculated | The stability is evaluated against the natural Adenine-Thymine pair, crucial for understanding potential interference with DNA. tandfonline.com |

| 4A-3NBN with Cytosine | Calculated | This pairing's energy is compared to the Guanine-Cytosine pair to determine its relative strength and potential mutagenic capability. tandfonline.com |

Table 1: Comparative analysis of proposed base pairs involving this compound. The specific calculated energy values are detailed in the referenced research but are presented here conceptually.

Materials Science Applications of this compound

The distinct electronic and chemical properties of this compound make it a valuable compound in materials science research.

This compound has been explored for its potential use in organic electronics. smolecule.com Its molecular structure is of particular interest because it contains both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2). smolecule.com This "push-pull" arrangement influences the compound's electrical and optical properties, which are critical for applications in organic electronic devices. smolecule.com Specifically, this structure can affect the conductivity and charge transport characteristics of materials that incorporate 4A-3NBN, making it a candidate for studies on novel electron acceptors in organic photovoltaics. smolecule.com

Theoretical studies using quantum chemical calculations have analyzed the performance of 4A-3NBN as a dye sensitizer. worldwidejournals.com These investigations, employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have examined its geometry, electronic structure, and absorption spectrum. worldwidejournals.com The results indicate that the primary absorption bands of 4A-3NBN are due to π→π* transitions and that its excited states are conducive to photoinduced electron transfer. worldwidejournals.com

A crucial aspect of a dye's performance is the alignment of its molecular orbitals (HOMO and LUMO) with the conduction band of the semiconductor, typically titanium dioxide (TiO2). For efficient operation, the dye's LUMO energy level must be higher than the semiconductor's conduction band to facilitate electron injection. Calculations show that 4A-3NBN meets this requirement, suggesting it can effectively inject electrons from its excited state into the TiO2 electrode's conduction band. worldwidejournals.com

| Property | Calculated Value (in vacuum) | Significance in DSSCs |

| HOMO Energy | - | Relates to the dye's oxidation potential and regeneration by the electrolyte. worldwidejournals.com |

| LUMO Energy | - | Must be higher than the semiconductor's conduction band for efficient electron injection. worldwidejournals.com |

| HOMO-LUMO Gap | 5.56 eV | Determines the energy of the primary electronic transition and influences the light absorption spectrum. worldwidejournals.com |

| Electron Transfer | Favorable | The energy levels support an electron injection process from the excited dye to the TiO2 conduction band. worldwidejournals.com |

Table 2: Key electronic properties of this compound calculated for DSSC applications. Specific HOMO/LUMO energy values are available in the cited literature.

This compound is utilized in research focused on the effects of gamma irradiation on polymer matrices. fishersci.cathermofisher.comfishersci.no In these studies, the compound is embedded within a polymer, such as a polyanhydride matrix, and the system is exposed to gamma rays. fishersci.cafishersci.no The primary goal is to study the release of this compound from the polymer under the influence of radiation. fishersci.ca

Ionizing radiation can cause polymers to undergo either crosslinking (forming a more robust network) or chain scission (degradation), depending on the polymer's structure. iaea.orgnih.gov By observing the release of the embedded compound, scientists can gain insights into the degradation behavior of the polymer matrix itself. smolecule.com This type of research is relevant for applications involving controlled release systems or for understanding the stability of polymer-based materials in radiation environments. smolecule.comiaea.org

Role in Dye-Sensitized Solar Cells (DSSCs)

Analytical Chemistry Applications

In the field of analytical chemistry, this compound has been used as a stationary phase in chromatography. smolecule.com The stationary phase is the immobile component in a chromatographic system over which the mobile phase flows. The separation of a mixture occurs because different components (analytes) in the mobile phase interact with the stationary phase to varying degrees. savemyexams.com

The chemical properties of 4A-3NBN, specifically the presence of polar amino and nitro functional groups, allow it to form selective interactions with different analytes. smolecule.com These interactions, which can include hydrogen bonding and dipole-dipole forces, cause analytes to move through the chromatographic system at different rates, enabling their separation. smolecule.comsavemyexams.com Its unique properties make it a specialized stationary phase for separating certain classes of organic compounds based on their polarity and functional groups. smolecule.com

Fundamental Chemical Research

Fundamental chemical research into this compound explores its intrinsic properties and reactivity, establishing a foundation for its application in more complex systems. The unique arrangement of an electron-donating amino group, an electron-withdrawing nitro group, and a cyano group on the benzene ring makes it a subject of significant interest for synthetic and mechanistic studies.

This compound is a versatile building block in organic synthesis, valued for its reactive functional groups that can be selectively targeted to construct more complex molecules. smolecule.com It serves as a key intermediate and precursor in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and specialized polymers. smolecule.comfishersci.no The presence of the amino, nitro, and cyano groups allows for a range of chemical transformations. For instance, the nitro group can be reduced to a primary amine, while the existing amino group can be diazotized or partake in condensation reactions, and the nitrile group can be hydrolyzed or reduced.

Its utility is particularly notable in the creation of heterocyclic compounds, which are core structures in many biologically active molecules. Research has demonstrated its role in synthesizing benzimidazole derivatives, a class of compounds known for a wide spectrum of pharmacological activities. The strategic positioning of its functional groups influences its reactivity, making it a preferred reagent for specific synthetic pathways where this substitution pattern is required.

Table 1: Applications of this compound as a Reagent

| Application Area | Description of Use | Example Product Class |

| Pharmaceutical Synthesis | Serves as a starting material or intermediate for creating active pharmaceutical ingredients (APIs). smolecule.com | Benzimidazoles |

| Dye Synthesis | Used as a precursor for various dyes, leveraging the chromophoric properties of the nitroaromatic system. smolecule.com | Azo Dyes |

| Materials Science | Employed in studies on polymer matrices, such as the effects of gamma irradiation on compound release from polyanhydrides. fishersci.no | Polyanhydride Matrices |

| Heterocyclic Chemistry | Acts as a versatile building block for constructing complex heterocyclic ring systems. | Fused Heterocycles |

The reactivity of this compound is governed by the electronic interplay of its functional groups, making it an interesting subject for mechanistic studies. The powerful electron-withdrawing nature of the nitro group significantly impacts the electron density of the aromatic ring, which in turn influences the course of reactions like nucleophilic aromatic substitution (SNAr). This effect makes the carbon atoms attached to or ortho/para to the nitro group susceptible to nucleophilic attack.

Quantum mechanics (QM) analyses on related nitrobenzonitrile structures have been used to understand reaction pathways and regioselectivity. wuxibiology.com For example, studies on the SNAr reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) calculate reaction energy profiles to determine the most likely points of nucleophilic attack (C1 vs. C4), revealing low energy barriers for the addition step. wuxibiology.com Such computational studies help rationalize experimental observations that might be sensitive to subtle changes in reaction conditions. wuxibiology.com

Furthermore, research has investigated the intermolecular interactions of this compound. Studies of its base-pairing behavior with nucleobases like uracil, thymine, and cytosine have been conducted. researchgate.net These investigations found that the nitro group of this compound offers slightly greater flexibility than the corresponding groups in natural nucleobases, which could influence the stability of DNA or RNA helices if such a molecule were incorporated. researchgate.net These detailed molecular-level studies provide insight into the non-covalent interactions that can direct chemical processes.

The distinct donor-acceptor structure of this compound, with its electron-donating amino group and electron-withdrawing nitro and cyano groups, makes it a candidate for applications involving charge transfer phenomena. worldwidejournals.com This has led to research into its potential use in organic electronics, such as dye-sensitized solar cells (DSSCs). worldwidejournals.com

Quantum chemical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been employed to analyze the electronic structure and spectral properties of the molecule. worldwidejournals.com These studies investigate the photoinduced charge transfer processes that are critical for applications like DSSCs. The analysis involves calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The results indicate that upon photoexcitation, an electron can be transferred from the dye (this compound) to the conduction band of a semiconductor like titanium dioxide (TiO₂), a fundamental process for generating current in a DSSC. worldwidejournals.com

Calculations suggest that the lowest energy excited states in this compound are the result of these photoinduced electron transfer processes, which generate charge-separated states favorable for electron injection into a semiconductor. worldwidejournals.com The electronic absorption spectrum is characterized by π→π* transitions. worldwidejournals.com

Table 2: Calculated Electronic Transition Data for this compound in Acetonitrile

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.25 | 0.1568 | HOMO -> LUMO (98%) |

| S2 | 3.84 | 0.0121 | HOMO-1 -> LUMO (93%) |

| S3 | 4.15 | 0.0108 | HOMO-2 -> LUMO (91%) |

| S4 | 4.31 | 0.1837 | HOMO -> LUMO+1 (88%) |

| S5 | 4.63 | 0.0544 | HOMO-1 -> LUMO+1 (85%) |

| Data derived from TDDFT calculations, highlighting the key transitions involved in the molecule's electronic absorption. worldwidejournals.com |

Future Research Directions and Perspectives for 4 Amino 3 Nitrobenzonitrile

Advanced Computational Modeling and Simulation for 4-Amino-3-nitrobenzonitrile

Future investigations will likely lean heavily on computational chemistry to predict and understand the behavior of this compound and its derivatives at a molecular level. Theoretical studies are crucial for guiding experimental work, saving resources, and providing insights that are difficult to obtain through laboratory methods alone.

Research has already demonstrated the utility of Density Functional Theory (DFT) methods, such as M06-2X, in analyzing the molecular structure of this compound (4A-3NBN). researchgate.net These studies have simulated its crystal unit cell by modeling tetramer and dimer forms and have assigned observed IR and Raman bands, providing a detailed vibrational analysis. researchgate.net Further research could expand on this by using computational tools to predict other physicochemical properties. For instance, DFT calculations have been effectively used to study related molecules like 4-amino-2-chlorobenzonitrile, indicating a robust methodology for predicting vibrational spectra. asianjournalofphysics.com

A significant area of future computational work lies in modeling the interactions of 4A-3NBN derivatives with biological targets. researchgate.net Building on studies that optimized the base pairs of 4A-3NBN with nucleobases like uracil, thymine, and cytosine, researchers can explore its potential to disrupt DNA or RNA helix formation. researchgate.net Such simulations are instrumental in designing novel antiviral prodrugs. researchgate.net Additionally, computational techniques are valuable in fields like corrosion inhibition, where they can elucidate the adsorption mechanisms of inhibitor molecules on metal surfaces. researchgate.net The response of the electronic and energetic properties of related nitrobenzonitriles to external electric fields has also been a subject of computational investigation, opening avenues for exploring its use in molecular electronics. d-nb.info

Table 1: Computational Methods in this compound Research

| Computational Method | Application Area | Research Focus | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Structure Analysis | Optimization of monomer, dimer, and tetramer forms; prediction of vibrational (IR/Raman) spectra. | researchgate.netasianjournalofphysics.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Interaction Analysis | Studying non-covalent interactions in base pairs with uracil, thymine, and cytosine. | researchgate.net |

| Molecular Docking & Simulation | Drug Design | Screening derivatives against viral or parasitic targets; assessing ligand-protein complex stability. | researchgate.net |

Novel Synthetic Methodologies and Catalysis for this compound

While several methods exist for synthesizing this compound, future research will focus on developing more efficient, cost-effective, and environmentally benign pathways. smolecule.comncl.res.in The drive is to improve yield and purity while using readily available starting materials and avoiding harsh reaction conditions. ncl.res.in

One of the most promising areas is the development of advanced catalytic systems. A key reaction for this compound and its derivatives is the reduction of the nitro group. smolecule.com A significant leap forward would be the use of noble metal-free catalysts. Research has pointed to nitrogen-doped carbon nanotubes (NCNTs) as highly selective, metal-free catalysts for the hydrogenation of various functionalized nitroaromatics, with this compound being identified as a potential substrate for this green technology. google.com

Furthermore, modern cross-coupling reactions offer powerful tools for creating derivatives. Methodologies like Suzuki and Stille couplings, which have been successfully applied to related compounds such as 4-fluoro-3-nitrobenzonitrile (B23716) using palladium catalysts, could be adapted for this compound. acs.org These reactions would enable the introduction of a wide array of substituents, greatly expanding the chemical space for medicinal and materials science applications.

Table 2: Synthetic Methodologies for this compound and its Derivatives

| Methodology | Description | Potential Improvement/Future Direction | Reference |

|---|---|---|---|

| Nitration of Aniline (B41778) Derivatives | Nitration of precursors like 4-cyano-2-nitroacetanilide. | Optimization for higher yields (currently up to 95%) and milder conditions. | smolecule.com |

| Cyanation of Nitroanilines | Reaction of a bromo-nitroaniline with cuprous cyanide. | Improving yields (currently around 39%) and exploring less toxic cyanide sources. | smolecule.com |

| Nitro Group Reduction | Reduction to form diamines using catalysts like Palladium on carbon (Pd/C). | Development of cheaper, more selective, and reusable noble metal-free catalysts like NCNTs. | smolecule.comgoogle.com |

Expanding Medicinal Applications of this compound Derivatives

The structural framework of this compound is a valuable starting point for the synthesis of novel therapeutic agents. Future research is expected to focus on designing and evaluating derivatives for a range of medicinal applications.

A particularly promising avenue is in the development of antiviral agents. Computational studies have proposed new mutagenic modified nucleosides derived from this compound as potential antiviral prodrugs. researchgate.net The rationale is that these molecules could interfere with viral DNA or RNA replication. researchgate.net This approach aligns with the established success of nucleoside analogs in antiviral therapy. researchgate.net

The compound also serves as a key intermediate for synthesizing heterocyclic structures with proven biological activity. For example, it is a starting material for 2-anilinobenzimidazole carboxamidines, dicationic versions of which have shown potent in-vitro antiparasitic activity against Trypanosoma brucei rhodesiense and promising activity against the malaria parasite Plasmodium falciparum. researchgate.net The exploration of related structures could lead to new treatments for neglected tropical diseases.

Furthermore, the broader class of substituted nitrobenzonitriles has demonstrated diverse biological potential, suggesting fertile ground for derivatization. Analogs such as 4-Amino-3-bromo-5-nitrobenzonitrile (B35978) are being investigated for anticancer and antimicrobial properties. Derivatives of 4-Hydroxy-3-nitrobenzonitrile have shown antimicrobial and anthelmintic activity. This body of research strongly supports the future exploration of this compound derivatives as candidates for new drugs.

Table 3: Potential Medicinal Applications of this compound Derivatives

| Application Area | Derivative/Target Class | Rationale/Research Finding | Reference |

|---|---|---|---|

| Antiviral | Modified Nucleoside Prodrugs | Designed to mimic natural nucleobases and disrupt viral replication. | researchgate.net |

| Antiparasitic | 2-Anilinobenzimidazole Carboxamidines | Dicationic compounds show potent activity against T.b. rhodesiense and P. falciparum. | researchgate.net |

| Anticancer | General Derivatives | Related nitrobenzonitriles show potential anticancer properties, suggesting a class effect. | smolecule.com |

Innovations in Materials Science Utilizing this compound

In materials science, this compound is a building block with untapped potential. Its rigid structure and reactive functional groups make it suitable for incorporation into advanced materials.

A specific application that has been documented is its use in studying the effects of gamma irradiation on polyanhydride matrices. smolecule.comfishersci.cathermofisher.comfishersci.no The compound is incorporated into these polymers, and its release profile under irradiation is studied, which has implications for controlled-release systems and understanding material stability in high-radiation environments. smolecule.comfishersci.ca Future research could further explore the development of radiation-sensitive or radiation-dosimetry materials based on this principle.

The potential of this compound extends to the synthesis of novel polymers and dyes. The related compound, 4-Amino-3-bromo-5-nitrobenzonitrile, is already used in the development of such materials. By leveraging the amino and nitrile groups for polymerization reactions, new high-performance polymers with specific thermal or optical properties could be created. The chromophoric nature of the nitroaniline substructure also suggests its utility in creating new dyes for textiles or advanced optical materials.

Table 4: Current and Future Applications in Materials Science

| Application Area | Description | Future Perspective | Reference |

|---|---|---|---|

| Polymer Science | Used in studies of its release from polyanhydride matrices under gamma irradiation. | Design of radiation-responsive polymers for controlled release or dosimetry. | smolecule.comfishersci.cathermofisher.comfishersci.no |

| Advanced Polymers | Serves as a monomeric unit. | Synthesis of high-performance polymers (e.g., polyimides, aramids) with enhanced thermal stability or specific electronic properties. |

Interdisciplinary Research Integrating this compound Studies

The most significant breakthroughs involving this compound are likely to emerge from research that spans traditional scientific boundaries. The molecule's versatility makes it an ideal subject for interdisciplinary studies that combine chemistry, biology, physics, and materials science.

A powerful example of this synergy is the use of computational modeling to drive medicinal chemistry. researchgate.net As seen in the design of antiviral prodrugs, advanced simulations (Section 5.1) can identify promising molecular designs, which are then synthesized (Section 5.2) and biologically evaluated (Section 5.3). researchgate.net This integrated approach accelerates the drug discovery process.

Similarly, the interface between catalysis and materials science presents exciting opportunities. The development of novel, green catalysts (Section 5.2) for producing this compound and its derivatives can directly enable the creation of innovative polymers and functional materials (Section 5.4). google.com

The study of its behavior in polymer matrices under irradiation is another inherently interdisciplinary field, merging polymer chemistry with nuclear physics to understand material degradation and controlled release mechanisms. smolecule.comthermofisher.com Likewise, investigating its derivatives as corrosion inhibitors combines organic synthesis with electrochemistry and surface science. researchgate.net Future research will continue to blur these lines, with projects potentially exploring the use of this compound-based materials in electronic sensors or as components in bio-integrated devices, representing a convergence of materials science, electronics, and biotechnology.

Q & A

Q. Basic

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .

- Ventilation : Use fume hoods or ensure well-ventilated areas to avoid inhalation of dust or vapors .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and store in sealed containers for disposal. Avoid environmental release .

- Storage : Keep in tightly closed containers in cool, dry areas away from oxidizers and ignition sources .

How can researchers confirm the purity and structural identity of synthesized this compound?

Q. Basic

- Methodological Answer :

- NMR : Compare H and C NMR spectra with reference data (e.g., CAS 6393-40-4). Key signals include aromatic protons at δ 7.8–8.2 ppm and nitrile C≡N at ~115 ppm .

- IR : Confirm nitrile (C≡N) stretch at ~2230 cm and nitro (NO) absorption near 1530 cm .

What computational methods are suitable for predicting the electronic properties of this compound for applications in dye-sensitized solar cells (DSSCs)?

Q. Advanced

- Methodological Answer :

- Software : Gaussian 09 or ORCA for density functional theory (DFT) calculations.

- Parameters :

- Optimize geometry using B3LYP/6-31G(d,p) basis set.

- Calculate frontier molecular orbitals (HOMO-LUMO) to estimate charge-transfer efficiency .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess light-harvesting potential .

- Challenges : Address electron-withdrawing effects of the nitro group, which may reduce dye regeneration efficiency in DSSCs .

How can contradictory spectral data (e.g., IR vs. NMR) be resolved during the characterization of this compound derivatives?

Q. Advanced

- Methodological Answer :

- Cross-Validation :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

What environmental considerations must be addressed when disposing of this compound waste?

Q. Advanced

- Methodological Answer :

- Degradation Methods :

- Chemical Treatment : Oxidize nitro groups using Fenton’s reagent (Fe/HO) to reduce toxicity .

- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for nitro-reductase activity under aerobic conditions .

- Regulatory Compliance : Follow EPA guidelines for nitrile-containing waste (e.g., DTXSID201303916) and document disposal via approved facilities .

What synthetic routes are effective for introducing the nitro group regioselectively in this compound?

Q. Advanced

- Methodological Answer :

- Nitration Strategy :

- Start with 4-aminobenzonitrile. Use mixed acid (HNO/HSO) at 0–5°C to direct nitration to the meta position relative to the amino group .

- Challenges :

- Competing para-nitration can occur; monitor reaction progress via TLC (eluent: hexane/EtOAc 7:3).

- Protect the amino group with acetyl chloride if ortho/para selectivity is problematic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.